5-Hydroxy-6-methylnicotinonitrile

Description

Historical Context and Early Chemical Studies of Substituted Nicotinonitriles

The exploration of nicotinonitrile and its derivatives is deeply rooted in the broader history of pyridine (B92270) chemistry, which began in the 19th century. researchgate.net The synthesis of the parent pyridine ring itself was a significant milestone, paving the way for the creation of a multitude of derivatives. Early studies on substituted nicotinonitriles were often driven by the desire to understand the influence of different functional groups on the reactivity and properties of the pyridine ring.

A key early synthesis of 5-Hydroxy-6-methylnicotinonitrile was reported in a 1965 paper in the Chemical and Pharmaceutical Bulletin. This work laid the foundation for further investigation into this specific compound. While detailed early chemical studies on this particular molecule are not extensively documented in readily available literature, the general reactivity of hydroxypyridines and nicotinonitriles provides a framework for understanding its expected chemical behavior. For instance, the hydroxyl group can act as a directing group in electrophilic substitution reactions and can also be a site for alkylation or acylation. The nitrile group, on the other hand, can undergo hydrolysis to a carboxylic acid or be reduced to an amine, offering pathways to a variety of other functionalized molecules.

Structural Framework and Chemical Significance within Pyridine and Nitrile Chemistry

The interplay of these functional groups makes this compound a versatile building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon in the nitrile group, along with the aromatic pyridine core, allows for a wide range of chemical modifications. This versatility is a hallmark of the broader class of nicotinonitrile derivatives, which are recognized as important scaffolds in medicinal chemistry. ekb.egekb.egresearchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₆N₂O | 134.14 |

| Nicotinonitrile | C₆H₄N₂ | 104.11 |

| 5-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 |

| 6-Methylnicotinic acid | C₇H₇NO₂ | 137.14 |

Note: The data in this table is compiled from various chemical databases and serves as a comparative reference.

Overview of Academic Research Trajectories for this compound and Related Nicotinonitrile Scaffolds

Academic research involving nicotinonitrile scaffolds has been extensive and has explored a wide array of applications, particularly in the field of medicinal chemistry. Numerous studies have focused on the synthesis of novel nicotinonitrile derivatives and the evaluation of their biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ekb.egnih.govnih.gov

While specific research trajectories for this compound are less prominent in the literature compared to other nicotinonitrile analogs, the general research trends provide a strong indication of its potential areas of investigation. The functional groups present in this compound suggest that it could be a valuable precursor for the synthesis of more complex molecules with potential biological significance. For example, the hydroxyl group could be used as a handle for the attachment of other molecular fragments, while the nitrile group could be transformed into other functional groups to create a library of related compounds for biological screening.

Table 2: Selected Research Applications of Nicotinonitrile Scaffolds

| Research Area | Example of Investigated Activity |

| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory, Antiviral |

| Materials Science | Development of functional materials, Dyes |

| Agrochemicals | Synthesis of herbicides and pesticides |

Note: This table provides a general overview of research directions for the broader class of nicotinonitrile derivatives.

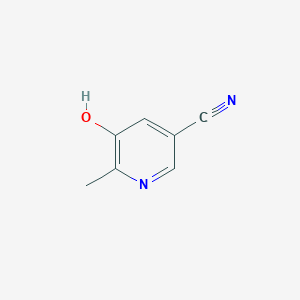

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-7(10)2-6(3-8)4-9-5/h2,4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXWVZXCQAFQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575856 | |

| Record name | 5-Hydroxy-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3307-82-2 | |

| Record name | 5-Hydroxy-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 6 Methylnicotinonitrile and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Structure

The formation of the substituted pyridine (B92270) ring, the core of 5-Hydroxy-6-methylnicotinonitrile, can be achieved through several strategic approaches, including cycloadditions, multi-component reactions, and condensation/cyclization sequences.

Cycloaddition Reactions (e.g., Diels-Alder strategies)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings. nih.gov This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. youtube.com In the context of nicotinonitrile synthesis, a hypothetical approach would involve a diene reacting with a dienophile containing a cyano group. The reactivity of the system is typically enhanced by using an electron-rich diene and an electron-poor dienophile. youtube.com For instance, a diene bearing electron-donating groups would be more nucleophilic and react readily with a dienophile activated by an electron-withdrawing group like a nitrile. youtube.com

The subsequent transformation of the resulting cyclohexene scaffold into the aromatic pyridine ring would require an oxidation step and further functional group manipulations. The regioselectivity of the Diels-Alder reaction is a critical factor that would need to be controlled to achieve the specific substitution pattern of this compound. While a powerful strategy in principle, the direct application to this specific target molecule requires careful selection of appropriately substituted and reactive diene and dienophile partners. nih.gov Another approach involves 1,3-dipolar cycloadditions of nitrile imines to alkenes, which can be used to construct pyrazoline rings, highlighting the versatility of cycloaddition chemistry in heterocycle synthesis. mdpi.com

Multi-component Reaction Approaches for Nicotinonitrile Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and simplifying procedures. nih.gov These reactions are advantageous in terms of pot, atom, and step economy (PASE). nih.gov Several MCRs are known for the synthesis of pyridine and dihydropyridine (B1217469) scaffolds.

The Hantzsch dihydropyridine synthesis, a classic MCR, can be adapted for such purposes, although it typically requires a subsequent oxidation step to yield the final pyridine ring. mdpi.com A plausible MCR route to a nicotinonitrile scaffold could involve the one-pot reaction of an aldehyde, a β-dicarbonyl compound, an active methylene (B1212753) nitrile (such as malononitrile (B47326) or cyanoacetamide), and an ammonia (B1221849) source. mdpi.com For example, studies have shown the synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines through the reaction of 2-nitroacetophenone, a dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.net The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative. The versatility of MCRs allows for the construction of highly substituted pyridine rings in a single, efficient step. nih.gov

Condensation and Cyclization Methodologies

Condensation and subsequent cyclization reactions are among the most common and direct methods for synthesizing the nicotinonitrile core. A widely used strategy involves the reaction of a chalcone (B49325) derivative with malononitrile in the presence of a catalyst like ammonium acetate, in a process that proceeds through cyclization. nih.gov Similarly, enones can serve as excellent starting materials, reacting with reagents like ethyl cyanoacetate (B8463686) in the presence of ammonium acetate to form pyridine derivatives. chem-soc.si

Another established method for forming the nitrile functional group is the dehydration of a primary amide. For instance, nicotinonitrile itself can be prepared by heating nicotinamide (B372718) with a dehydrating agent such as phosphorus pentoxide (P₂O₅). orgsyn.org The synthesis of a nicotinonitrile precursor for the drug nevirapine (B1678648) has been achieved through a process involving a Knoevenagel condensation followed by cyclization. researchgate.net These methods highlight the importance of intramolecular condensation and cyclization of appropriately functionalized acyclic precursors to build the heterocyclic ring.

| Reaction Type | Starting Materials Example | Key Reagents | Product Type | Reference(s) |

| Cyclization of Chalcone | (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, Malononitrile | Ammonium Acetate, Ethanol (B145695) | 2-Amino-4,6-diaryl-nicotinonitrile | nih.gov |

| Dehydration of Amide | Nicotinamide | Phosphorus Pentoxide (P₂O₅) | Nicotinonitrile | orgsyn.org |

| Condensation/Cyclization | Enone, Ethyl Cyanoacetate | Ammonium Acetate | Pyridinone Derivative | chem-soc.si |

| Knoevenagel/Cyclization | Acetone, Malononitrile | Piperidine, Acetic Acid | Enamine intermediate for Nicotinonitrile | researchgate.net |

Functional Group Interconversions for Precursor and Intermediate Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to build complex molecules from simpler starting materials. fiveable.mesolubilityofthings.com In the multi-step synthesis of this compound precursors, FGI is crucial for preparing the necessary starting materials for key cyclization or multi-component reactions.

Key FGI transformations relevant to nicotinonitrile synthesis include:

Conversion of Alcohols to Halides: Alcohols can be converted into more reactive alkyl halides, which are excellent substrates for nucleophilic substitution. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. fiveable.me Alternatively, an alcohol can be converted to a sulfonate ester (like a tosylate or mesylate), which is an excellent leaving group, by reacting it with a sulfonyl chloride. vanderbilt.edu

Formation of Nitriles from Amides: The dehydration of primary amides is a direct route to nitriles. This can be achieved using strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride. vanderbilt.edu

Amine Protection/Deprotection: In complex syntheses, amine groups may need to be protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific acidic or hydrogenolysis conditions, respectively. fiveable.me

Carbonyl to Alkene Transformation: Reactions like the Wittig reaction can convert a ketone or aldehyde into an alkene, which might be a necessary precursor for subsequent reactions. fiveable.me

These transformations provide the synthetic chemist with a versatile toolkit to strategically modify precursors and intermediates en route to the final target molecule. solubilityofthings.com

| Transformation | Starting Group | Target Group | Typical Reagents | Reference(s) |

| Alcohol to Halide | -OH | -Cl, -Br | SOCl₂, PBr₃, PPh₃/CCl₄ | fiveable.mevanderbilt.edu |

| Alcohol to Sulfonate | -OH | -OTs, -OMs | TsCl, MsCl, Pyridine | vanderbilt.edu |

| Amide to Nitrile | -C(O)NH₂ | -C≡N | P₂O₅, POCl₃, SOCl₂ | orgsyn.orgvanderbilt.edu |

| Carboxylic Acid to Ester | -COOH | -COOR' | R'OH, Acid Catalyst | solubilityofthings.com |

Catalytic and Organocatalytic Approaches in Nicotinonitrile Synthesis

The use of catalysts is fundamental to modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. In the synthesis of nicotinonitriles, both metal-based and organic catalysts play significant roles.

Lewis acids such as aluminum chloride (AlCl₃) and zinc iodide (ZnI₂) are effective catalysts for Diels-Alder reactions, which can be a potential route to the pyridine core. mdpi.com Transition metals are also widely employed. For example, copper(II) acetate has been used in domino reactions to access highly substituted 2-aminonicotinonitriles. researchgate.net Ruthenium complexes are known to catalyze a variety of cycloaddition reactions, offering pathways to diverse heterocyclic structures. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field. For instance, the enantioselective Strecker reaction, which produces α-aminonitriles, can be catalyzed by chiral organocatalysts. mdpi.commdpi.com Secondary amines like proline can catalyze condensation reactions by forming reactive enamine intermediates in situ. This approach is central to many modern synthetic methodologies for heterocycle formation.

Green Chemistry Principles and Sustainable Synthesis Design for Nicotinonitriles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alliedacademies.org These principles are increasingly important in the synthesis of complex molecules like nicotinonitriles.

Key green chemistry considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chembam.com Multi-component reactions are inherently green in this regard, as they combine several reactants into a single product with minimal byproducts. nih.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. alliedacademies.org For example, using ethanol/water mixtures instead of chlorinated solvents can significantly improve the environmental profile of a synthesis. nih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. chembam.com The use of catalysts can reduce the energy requirements of a reaction. chembam.com Alternative energy sources, such as microwave irradiation, can also contribute to energy efficiency by dramatically reducing reaction times compared to conventional heating. nih.govaminer.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of finite petrochemical sources is a core principle of sustainable design. numberanalytics.com

| Green Principle | Application in Nicotinonitrile Synthesis | Example | Reference(s) |

| Atom Economy | Employing multi-component reactions. | Hantzsch-type synthesis of a pyridine ring. | nih.govmdpi.com |

| Safer Solvents | Using benign solvent systems. | Reactions in Ethanol:Water mixtures. | nih.gov |

| Energy Efficiency | Using alternative energy sources or catalysis. | Microwave-assisted synthesis to reduce reaction times. | nih.govaminer.org |

| Catalysis | Replacing stoichiometric reagents with catalysts. | Using a Lewis acid or organocatalyst for condensation. | mdpi.commdpi.com |

Scale-Up Methodologies and Process Optimization in Laboratory Research

The journey from a benchtop reaction to a scaled-up laboratory process for this compound involves a multi-faceted approach. Researchers must consider various factors that can significantly impact the outcome of the synthesis on a larger scale. These include reaction kinetics, heat and mass transfer, reagent addition strategies, and product isolation and purification.

A fundamental aspect of process optimization is the systematic investigation of reaction parameters to identify the optimal conditions for product formation. This often involves a one-factor-at-a-time approach or more sophisticated Design of Experiments (DoE) methodologies to efficiently explore the interplay between different variables.

Optimization of Reaction Conditions

The yield and purity of this compound and its derivatives are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

The selection of an appropriate solvent is another critical factor. The solvent not only facilitates the dissolution of reactants but can also influence reaction pathways and the ease of product isolation. Studies on the synthesis of nicotinonitrile derivatives have explored a variety of solvents, with the aim of maximizing yield and minimizing by-product formation. In some cases, solvent-free conditions have been found to be optimal, offering environmental and economic advantages. Current time information in Meløy, NO.

Temperature plays a pivotal role in chemical kinetics. An increase in temperature generally leads to a higher reaction rate, but it can also promote the formation of undesirable by-products. Therefore, careful optimization of the reaction temperature is necessary to achieve a balance between reaction speed and product selectivity. For many nicotinonitrile syntheses, a specific temperature range is often identified as optimal for achieving the highest yields.

The duration of the reaction is another parameter that requires careful optimization. A reaction that is too short may result in incomplete conversion of starting materials, while an overly long reaction time can lead to product degradation or the formation of impurities. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

The table below summarizes the optimization of various parameters for the synthesis of a generic nicotinonitrile derivative, illustrating the typical data gathered during such studies.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Catalyst Loading (mol%) | 1 | 2 | 5 | 2 |

| Solvent | Toluene | Acetonitrile | Dichloromethane | Acetonitrile |

| Temperature (°C) | 80 | 100 | 120 | 100 |

| Time (hours) | 6 | 12 | 24 | 12 |

| Yield (%) | 65 | 85 | 78 | 85 |

Table 1: Illustrative Optimization of Reaction Parameters for Nicotinonitrile Synthesis

Process Development and Scale-Up Considerations

Once the optimal reaction conditions have been established on a small scale, the process of scaling up the synthesis in the laboratory can begin. This is not simply a matter of using larger flasks and greater quantities of reagents. Several challenges can arise during scale-up that are not apparent in small-scale reactions.

Heat Transfer: Exothermic or endothermic reactions can pose significant challenges during scale-up. In a larger reactor, the surface-area-to-volume ratio decreases, making it more difficult to control the internal temperature. This can lead to localized hot spots or cold spots, which can negatively impact yield and purity. Therefore, efficient stirring and the use of appropriate heating or cooling baths are crucial for maintaining a consistent temperature throughout the reaction mixture.

Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive starting materials. In a scaled-up process, the slow and controlled addition of a reagent may be necessary to prevent runaway reactions or the formation of by-products. This is often achieved using a syringe pump or a dropping funnel.

Work-up and Purification: The isolation and purification of the final product can also present challenges on a larger scale. Techniques that are straightforward on a small scale, such as extraction and column chromatography, may become more cumbersome and time-consuming. The development of efficient and scalable purification methods, such as crystallization or distillation, is a key aspect of process development.

By systematically addressing these challenges and optimizing each step of the synthetic process, researchers can develop a robust and scalable laboratory procedure for the synthesis of this compound and its derivatives, laying the groundwork for potential future industrial production.

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 6 Methylnicotinonitrile

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.comuci.edumasterorganicchemistry.com In a typical EAS mechanism, a strong electrophile attacks the electron-rich π system of the aromatic ring, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. youtube.comuci.edu Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.comyoutube.com

Detailed mechanistic studies on the electrophilic aromatic substitution of 5-hydroxy-6-methylnicotinonitrile itself are not extensively documented in the provided search results. However, general principles of EAS on substituted aromatic rings provide a predictive framework. uci.edulibretexts.org The activating effect of the hydroxyl and methyl groups would likely direct incoming electrophiles to the positions ortho and para to them, while the deactivating nature of the nitrile group would disfavor substitution. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions employed.

Nucleophilic Substitution at Key Positions of the Pyridine Core

Nucleophilic substitution reactions on the pyridine ring are also a crucial aspect of its chemistry. In contrast to electrophilic substitution, these reactions are favored by electron-withdrawing groups that render the ring electron-deficient and thus more susceptible to attack by nucleophiles. The nitrile group in this compound would facilitate such reactions.

The position of nucleophilic attack is also dictated by the substituents. Research on related compounds, such as pentafluoropyridine (B1199360), demonstrates that reaction conditions and the nature of the nucleophile play a decisive role in determining the site of substitution. rsc.org For instance, under mildly basic conditions, nucleophilic attack by hydroxybenzaldehydes on pentafluoropyridine occurs selectively at the C-4 position. rsc.org However, under harsher conditions, substitution can also occur at the C-2 and/or C-6 positions. rsc.org This highlights the tunability of nucleophilic substitution reactions on substituted pyridines.

While specific examples of nucleophilic substitution on this compound are not detailed in the provided results, the principles governing these reactions on other substituted pyridines suggest that the nitrile group would activate the ring towards nucleophilic attack, with the regioselectivity being influenced by the interplay of all substituents and the reaction conditions.

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including reduction, hydration, hydrolysis, and participation in cyclization reactions. libretexts.orgresearchgate.net

Reduction Reactions of the Nitrile Group

The reduction of nitriles is a valuable method for the synthesis of primary amines. libretexts.orgyoutube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgyoutube.comchemistrysteps.com The reaction proceeds through nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, forming an imine anion intermediate, which is then further reduced and protonated during workup to yield the primary amine. libretexts.org

Alternatively, nitriles can be reduced to aldehydes using milder reducing agents like diisobutylaluminum hydride (DIBAL-H). libretexts.orgyoutube.com This reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine-aluminum complex which, upon hydrolysis, yields the aldehyde. libretexts.org

Catalytic hydrogenation is another method for nitrile reduction. researchgate.net Reagents like Raney Nickel (Raney Ni), Platinum (Pt), or Palladium on carbon (Pd/C) in the presence of hydrogen gas can selectively reduce the nitrile group to a primary amine, often leaving other functional groups like esters intact. researchgate.net

Table 1: Common Reagents for Nitrile Reduction

| Reagent | Product |

| Lithium aluminum hydride (LiAlH₄) | Primary amine |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde |

| H₂/Raney Ni, H₂/Pt, or H₂/Pd | Primary amine |

Hydration and Hydrolysis Pathways of the Nitrile Group

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemistrysteps.comlibretexts.org The reaction proceeds in two stages, first forming an amide intermediate which is then further hydrolyzed to the carboxylic acid. libretexts.org

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. libretexts.org The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.org This leads to the formation of an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is then hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.orgsavemyexams.com Acidification of the carboxylate salt is necessary to obtain the free carboxylic acid. savemyexams.com

Cyclization Reactions Involving the Nitrile Group

The nitrile group is a valuable participant in various cyclization reactions, leading to the formation of diverse heterocyclic structures. researchgate.netresearchgate.net These reactions often involve the intramolecular or intermolecular participation of the nitrile as an electrophile or a component in cycloaddition reactions. researchgate.net For example, nitriles can undergo [3+2] cycloaddition with azides to form tetrazoles. researchgate.net They can also be involved in cascade reactions to construct complex molecular frameworks. researchgate.net The reactivity of the nitrile group in such cyclizations can be influenced by the presence of other functional groups within the molecule that can act as internal nucleophiles or reaction partners. rsc.org

Reactions Involving the Hydroxyl Group (O-alkylation, O-acylation, O-sulfonylation)

The hydroxyl group on the pyridine ring of this compound is a reactive site for various functionalization reactions. These reactions typically involve the oxygen atom acting as a nucleophile to attack an electrophilic reagent, leading to the formation of ethers (O-alkylation), esters (O-acylation), or sulfonate esters (O-sulfonylation).

O-alkylation involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent to form an ether.

O-acylation is the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. The hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an ester.

O-sulfonylation involves the reaction of the hydroxyl group with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base. This reaction converts the hydroxyl group into a good leaving group (a tosylate or mesylate), which can then be displaced by a nucleophile in subsequent reactions.

While specific examples for this compound are not provided in the search results, these are standard transformations for hydroxyl groups on aromatic rings and would be expected to proceed readily.

Reactivity of the Methyl Substituent

The methyl group in this compound, positioned on the pyridine ring, exhibits reactivity influenced by the adjacent aromatic system and its substituents. The pyridine ring's electron-withdrawing nature, combined with the electronic effects of the hydroxyl and cyano groups, modulates the chemical properties of the C-H bonds of the methyl group.

The reactivity of alkyl substituents on aromatic rings is a well-studied area of organic chemistry. msu.edu Typically, methyl groups attached to aromatic rings can undergo a variety of reactions, including oxidation and free-radical halogenation, due to the activation of their benzylic-like protons. msu.edu In the case of this compound, the methyl group is ortho to a hydroxyl group and meta to a cyano group. The hydroxyl group is a strong activating group, while the cyano group is deactivating. msu.edu The interplay of these electronic influences, along with the inherent reactivity of the pyridine nucleus, dictates the specific reaction pathways available to the methyl substituent. For instance, the benzylic-like position can be susceptible to oxidation under strong oxidizing conditions to yield a carboxylic acid or an aldehyde.

Ring Opening and Rearrangement Pathways (e.g., Degenerate Ring Transformation)

Detailed studies specifically documenting ring opening or degenerate ring transformation pathways for this compound are not extensively available in the current body of scientific literature. Such reactions often require specific reagents or photochemical conditions to break the stability of the aromatic pyridine ring and are highly substrate-dependent.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. libretexts.orgdntb.gov.ua This reaction typically couples an organoboron compound with a halide or pseudohalide under the catalysis of a palladium or nickel complex. libretexts.orgrsc.org The use of more abundant and cheaper first-row transition metals like nickel has gained significant traction. rsc.org

For a molecule like this compound, the hydroxyl group itself is not a suitable leaving group for a direct Suzuki-Miyaura coupling. However, phenolic derivatives are widely used as effective electrophiles in these reactions. nih.gov The hydroxyl group can be converted into a more reactive leaving group, such as a sulfamate (B1201201) or carbamate. These "pseudohalides" are robust and can participate efficiently in cross-coupling reactions, particularly with nickel catalysts. nih.gov

The nickel-catalyzed Suzuki-Miyaura coupling of aryl sulfamates and carbamates has been shown to be highly effective for a broad range of substrates, including those containing various functional groups and heterocyclic systems. nih.govnih.gov The reaction proceeds via a catalytic cycle that involves the oxidative addition of the nickel catalyst to the aryl C-O bond, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

A potential synthetic route utilizing this compound in a Suzuki-Miyaura coupling would first involve its conversion to an O-aryl sulfamate. This derivative could then be coupled with a variety of aryl or heteroaryl boronic acids using a nickel catalyst, such as the air-stable NiCl₂(PCy₃)₂, and a suitable base. nih.gov This methodology has proven successful for assembling complex biaryl and bis(heterocyclic) structures. nih.gov

The table below presents examples of nickel-catalyzed Suzuki-Miyaura couplings of various heterocyclic phenol (B47542) derivatives, illustrating the broad scope and utility of this reaction for substrates structurally related to this compound.

Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Phenol Derivatives

| Electrophile (Derivative) | Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Quinoline Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | Dioxane | 95 |

| Isoquinoline Sulfamate | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ | Dioxane | 99 |

| Pyridine Carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | Dioxane | 78 |

| Dihydrobenzofuran Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | Dioxane | 88 |

Derivatization Strategies and Analogue Synthesis Based on the 5 Hydroxy 6 Methylnicotinonitrile Core

Synthesis of Substituted Nicotinonitrile Derivatives

The modification of the basic 5-hydroxy-6-methylnicotinonitrile structure allows for the fine-tuning of its chemical and physical properties. Derivatization can be achieved through reactions targeting its various functional groups. Although direct examples for this compound are specific, analogous reactions on related nicotinonitrile cores illustrate the common strategies employed.

One key strategy involves the modification of groups at the C2 position of the pyridine (B92270) ring. For instance, in a related compound, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, the methylthio group can be readily displaced. Treatment with potassium carbonate in ethanol (B145695) results in the formation of 5-acetyl-2-ethoxy-6-methylnicotinonitrile, demonstrating a nucleophilic substitution pathway to introduce alkoxy groups. scirp.org

Another common approach is the derivatization of an amino group on the nicotinonitrile ring. In the synthesis of potential molluscicidal agents based on a 2-aminonicotinonitrile template, the amino group is a key site for structural extension. nih.gov It can be converted into amides by reacting with various acylating agents or into sulfonamides, such as with 4-methylbenzenesulfonamide. nih.gov Furthermore, the amino group can be isosterically replaced with an oxo or chloro group, or converted into quaternary ammonium (B1175870) salts, highlighting the diverse possibilities for substitution. nih.gov

Table 1: Examples of Derivatization Reactions on Nicotinonitrile Scaffolds

| Starting Compound Analogue | Reagents | Product | Reaction Type |

|---|---|---|---|

| 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | Potassium carbonate, Ethanol | 5-Acetyl-2-ethoxy-6-methylnicotinonitrile | Nucleophilic Substitution |

| 2-Amino-4,6-diaryl-nicotinonitrile | Aryl Acylating Agents | 2-(Aryl-amido)-4,6-diaryl-nicotinonitrile | N-Acylation |

Formation of Fused Heterocyclic Systems Containing the Pyridine Nitrile Moiety

The this compound core is an excellent starting material for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions typically involve the participation of the nitrile group and an adjacent functional group in a cyclization process, leading to the formation of a new ring fused to the original pyridine.

A prominent example is the synthesis of thieno[2,3-b]pyridines. abertay.ac.uk This class of compounds can be prepared from appropriately substituted nicotinonitrile derivatives. For example, a 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative can undergo a Gewald-type reaction. scirp.org By treating the starting thione with malononitrile (B47326) and elemental sulfur in the presence of a base like triethylamine, a cyclization reaction is induced. scirp.org This process forms a new thiophene (B33073) ring fused to the pyridine core, resulting in a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) structure. scirp.org

These fused systems can be further elaborated. The newly formed amino group on the thiophene ring can be diazotized and subsequently converted into other functionalities, or it can participate in further cyclizations to create tricyclic structures, such as pyrido[3',2':4,5]thieno[3,2-d] scirp.orgCurrent time information in Bangalore, IN.chemsynthesis.comtriazin-4(3H)-ones. scirp.orgabertay.ac.uk Such strategies significantly expand the structural diversity achievable from the simple nicotinonitrile precursor, yielding complex molecules with varied three-dimensional shapes and properties. abertay.ac.uk

Stereoselective Synthesis of Chiral Nicotinonitrile Analogues

The creation of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a critical aspect of modern chemical synthesis. Asymmetric synthesis methods are employed to produce a single enantiomer or diastereomer of a target compound. youtube.com While specific examples detailing the stereoselective synthesis starting directly from this compound are not prevalent in the reviewed literature, the principles of asymmetric catalysis are broadly applicable to this class of compounds.

One established strategy for achieving stereoselectivity is through substrate-directed reactions. In this approach, an existing functional group within the starting material, such as a hydroxyl group, directs the approach of a reagent to one face of the molecule over the other. rsc.org For example, the hydroxy group directed chlorinolysis of a (3S,4R)-3-[(R)-1-hydroxyethyl]-4-ethylthioazetidin-2-one leads predominantly to a specific stereoisomer of the corresponding 4-chloroazetidinone. rsc.org This principle could be applied to the 5-hydroxy group in our core molecule to influence the stereochemical outcome of reactions at adjacent positions.

Another powerful approach is the use of chiral organocatalysts. researchgate.net For instance, the reaction of α,β-unsaturated aldehydes can be catalyzed by chiral amines like S-prolinol to produce optically active products with significant enantiomeric excess. researchgate.net Such catalytic asymmetric reactions could be adapted for the synthesis of chiral derivatives of this compound, enabling the controlled creation of specific stereoisomers for biological evaluation or as chiral building blocks.

Development of Research Libraries of Nicotinonitrile Derivatives

Combinatorial chemistry provides a powerful set of methods for rapidly synthesizing a large number of compounds, known as a library, in a single, systematic process. wikipedia.orgnih.gov This approach is fundamental to modern drug discovery and materials science, allowing for the efficient exploration of chemical space and the identification of compounds with desired properties through high-throughput screening. nih.gov

The this compound scaffold is an ideal starting point, or "core," for the generation of a combinatorial library. The derivatization strategies discussed previously (Section 4.1) can be applied in a combinatorial fashion. By using a diverse set of building blocks in parallel synthetic steps, a large library of unique analogues can be produced. nih.gov

For example, starting with the nicotinonitrile core, one could perform a series of reactions in parallel, such as etherification of the hydroxyl group with a variety of alkyl halides, and amidation of a related amino-nicotinonitrile with a range of carboxylic acids. nih.gov This would generate a grid of new compounds, where each molecule shares the common nicotinonitrile backbone but differs in the substituents at specific positions. Such libraries, whether synthesized in solution or on solid support, are invaluable for structure-activity relationship (SAR) studies, where the goal is to systematically determine how changes in chemical structure affect a molecule's biological activity or physical properties. nih.govekb.eg

Advanced Spectroscopic and Analytical Characterization Methodologies in Nicotinonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like 5-Hydroxy-6-methylnicotinonitrile. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group. Based on data from similar substituted pyridines, the two aromatic protons would likely appear as doublets in the region of δ 7.0-8.5 ppm. chemicalbook.com The methyl protons would be expected to produce a singlet peak, typically in the range of δ 2.2-2.6 ppm. The hydroxyl proton would give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals would be anticipated. The carbon of the nitrile group (C≡N) is typically found in the range of δ 115-125 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), with their specific shifts dictated by the positions of the hydroxyl and methyl substituents. The carbon atom attached to the hydroxyl group would be shifted downfield. The methyl carbon would appear at a characteristic upfield position, generally between δ 15-25 ppm.

2D NMR Techniques: To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the positions of the substituents on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons (like the nitrile carbon and the ring carbons bonded to the substituents) and for piecing together the entire molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and may vary in experimental conditions)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | 2.2 - 2.6 (s) | 15 - 25 |

| Aromatic CH (1) | 7.0 - 8.5 (d) | 120 - 140 |

| Aromatic CH (2) | 7.0 - 8.5 (d) | 140 - 155 |

| C-OH | - | 155 - 165 |

| C-CN | - | 105 - 115 |

| C-CH₃ | - | 145 - 155 |

| CN | - | 115 - 125 |

| OH | Variable (broad s) | - |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule and for studying its conformational properties. The spectra arise from the vibrations of the chemical bonds within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The sharp and intense band corresponding to the C≡N (nitrile) stretching vibration is expected in the region of 2220-2260 cm⁻¹. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹, with its broadness resulting from hydrogen bonding. The C-H stretching vibrations of the methyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹. The pyridine ring vibrations typically give rise to a series of complex bands in the fingerprint region (1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration, which is a strong and sharp band in the IR spectrum, would also be expected to be a prominent feature in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing detailed information about the substitution pattern. The O-H stretching vibration, which is a broad and strong band in the IR, is typically weak in the Raman spectrum.

By comparing the experimental IR and Raman spectra with those of known related compounds, a detailed assignment of the vibrational modes of this compound can be achieved.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are predicted values based on related structures and may vary in experimental conditions)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Weak | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 | Medium-Weak |

| C≡N Stretch | 2220-2260 | 2220-2260 | Strong, Sharp |

| Pyridine Ring Vibrations | 1400-1600 | 1400-1600 | Medium-Strong |

| C-O Stretch | 1200-1300 | Weak | Medium |

| O-H Bend | 1300-1450 | Weak | Medium |

Mass Spectrometry Techniques (e.g., HRMS, GC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₇H₆N₂O), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS would first separate it from any impurities before it enters the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of a hydrogen cyanide (HCN) molecule, a methyl radical (•CH₃), or a carbon monoxide (CO) molecule, leading to the formation of stable fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For instance, a mass spectrum of the related compound Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- shows a complex fragmentation pattern that can be used for structural elucidation. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound (Note: These are predicted values and fragmentation patterns)

| Parameter | Predicted Value/Information |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Nominal Mass | 134 |

| Exact Mass (HRMS) | 134.0480 |

| Key Fragmentation Pathways (EI-MS) | Loss of HCN (m/z 107) Loss of CO (m/z 106) Loss of •CH₃ (m/z 119) |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For this compound, a successful single-crystal X-ray diffraction study would reveal:

The planarity of the pyridine ring.

The precise bond lengths of the C-C, C-N, C-O, and C≡N bonds.

The bond angles within the pyridine ring and involving the substituents.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Table 4: Predicted Crystallographic Parameters for this compound (Note: These are hypothetical parameters and would need to be determined experimentally)

| Parameter | Predicted Information |

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Key Intermolecular Interactions | Hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring or the nitrile group of a neighboring molecule. π-π stacking of the pyridine rings. |

Application of Hyphenated Techniques in Nicotinonitrile Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing nicotinonitrile derivatives. These techniques offer enhanced selectivity and sensitivity, allowing for the identification and quantification of analytes in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a particularly powerful hyphenated technique for the analysis of non-volatile or thermally labile compounds. In the context of nicotinonitrile research, LC-MS can be used to:

Separate isomeric compounds, such as different positional isomers of hydroxymethylnicotinonitrile.

Analyze reaction mixtures to monitor the progress of a synthesis.

Identify and quantify metabolites of nicotinonitrile derivatives in biological samples.

The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information through collision-induced dissociation of the parent ion. This is particularly useful for the analysis of nicotinic acid and its derivatives in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is well-suited for the analysis of volatile and thermally stable nicotinonitrile derivatives. It is a standard method for the analysis of pyridine and its derivatives in environmental and biological samples. chemicalbook.com

The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the specific nicotinonitrile compound and the nature of the sample matrix. Both techniques provide invaluable information for the comprehensive analysis of this class of compounds.

Applications in Organic Synthesis and Chemical Materials Science

Role as Versatile Intermediates and Building Blocks in Fine Chemical Synthesis

5-Hydroxy-6-methylnicotinonitrile serves as a versatile intermediate and building block in the field of fine chemical synthesis. bldpharm.comrsc.org Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and the synthesis of these often relies on adaptable precursor molecules. The structure of this compound, which contains a pyridine (B92270) ring, a hydroxyl group, a methyl group, and a nitrile group, offers multiple reactive sites for chemical modification. chemsynthesis.com

This multi-functionality allows it to be a starting point for a variety of chemical transformations. For instance, the nitrile group can be hydrolyzed to form nicotinamide (B372718) or nicotinic acid derivatives, while the hydroxyl group can undergo reactions to form ethers or esters. wikipedia.org This adaptability makes it a valuable component in constructing complex molecular frameworks for specialized applications. researchgate.net

Contributions to Heterocyclic and Medicinal Chemistry Building Blocks for Further Chemical Transformations

In the realms of heterocyclic and medicinal chemistry, this compound functions as a key building block for creating novel compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many biological processes and pharmaceutical drugs. nih.govnih.gov The pyridine ring of this compound is a core heterocyclic structure.

The compound's reactive functional groups allow chemists to build upon this core, synthesizing more elaborate molecules with potential therapeutic properties. nih.gov Nicotinonitrile derivatives, in general, are used to create compounds with a wide range of biological activities. nih.govresearchgate.net The ability to modify the structure of this compound allows for the systematic development of new molecules that can be tested for various medicinal applications, making it a valuable starting material in drug discovery research. nih.gov

Research on Optical and Electronic Properties of Nicotinonitrile Derivatives (e.g., Non-Linear Optical Materials)

Nicotinonitrile derivatives are a subject of research interest for their potential applications in materials science, particularly in the field of non-linear optics (NLO). researchgate.netcapes.gov.br Non-linear optics is the study of how materials behave when exposed to intense light, such as from a laser. wikipedia.orgyoutube.com In NLO materials, the optical properties like the refractive index change with the intensity of the light, an effect that is crucial for technologies like frequency conversion in lasers and optical switching for telecommunications. youtube.comazooptics.com

The unique electronic structure of nicotinonitrile derivatives, characterized by delocalized π-electrons within the pyridine ring system, makes them promising candidates for NLO materials. wikipedia.orgnih.gov Research has shown that by synthesizing different derivatives, it is possible to fine-tune these optical properties. researchgate.net Studies involve creating new nicotinonitrile-based molecules and measuring their response to high-intensity light to assess their suitability for advanced photonic technologies. nih.govgoogle.com The investigation into these compounds paves the way for developing new materials for optical devices and high-speed communication systems. azooptics.com

Development of Agrochemical Research Reagents (e.g., plant growth regulators, herbicide antidotes)

The class of nicotinonitrile derivatives is also being explored for its potential in agricultural chemistry. ontosight.ai Research in this area focuses on developing new substances that can act as plant growth regulators or herbicide antidotes. While specific research on this compound in this context is not widely detailed, its structural analogs have been identified as relevant. For example, 5-Methylpyridine-3-carbonitrile, a closely related compound, is known as a precursor for agrochemicals. This suggests that the nicotinonitrile framework is a promising scaffold for the development of new agricultural products. The diverse biological activities exhibited by this class of compounds make them attractive candidates for creating novel solutions in crop protection and management. ontosight.ai

Summary of Applications

| Application Area | Specific Role of this compound and its Derivatives | Key Findings/Potential |

| Fine Chemical Synthesis | Acts as a versatile intermediate and building block. | The multiple functional groups (hydroxyl, methyl, nitrile, pyridine ring) allow for diverse chemical modifications to create complex molecules. wikipedia.orgchemsynthesis.com |

| Heterocyclic & Medicinal Chemistry | Serves as a foundational scaffold for creating new compounds. | The core pyridine structure is a key component in synthesizing molecules for potential pharmaceutical applications and drug discovery. nih.govnih.gov |

| Materials Science (Non-Linear Optics) | Derivatives are studied as potential non-linear optical (NLO) materials. researchgate.net | The delocalized π-electron system can lead to changes in optical properties with light intensity, useful for lasers and telecommunications. wikipedia.orgazooptics.comnih.gov |

| Agrochemical Research | The nicotinonitrile framework is explored for creating agricultural reagents. ontosight.ai | Structural analogs are known precursors to agrochemicals, indicating potential for developing new plant growth regulators or herbicide antidotes. |

Future Horizons: Emerging Research in Nicotinonitrile Chemistry

The nicotinonitrile scaffold, a key component in numerous pharmaceuticals and functional materials, is at the forefront of innovative chemical research. While the specific compound This compound is a subject of growing interest, broader advancements in the functionalization and application of the nicotinonitrile core are paving the way for future discoveries. This article explores the emerging research directions that are set to redefine the synthetic accessibility and application of this important class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Hydroxy-6-methylnicotinonitrile in laboratory settings?

- Methodological Answer : Based on structurally related nitriles (e.g., 2-Amino-6-methylnicotinonitrile), researchers should:

- Use NIOSH/CEN-certified PPE, including P95 respirators for minor exposures and OV/AG/P99 respirators for higher concentrations .

- Wear full protective clothing (gloves, lab coats, goggles) to prevent skin/eye contact.

- Follow first-aid measures: Rinse eyes with water for ≥15 minutes if exposed; wash skin with soap; seek medical attention .

- Store in tightly sealed containers in dry, well-ventilated areas to minimize degradation .

Q. How is this compound synthesized and characterized?

- Methodological Answer : While direct synthesis data is unavailable in the provided evidence, analogous nitriles (e.g., tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate) suggest:

- Synthesis : Condensation reactions involving hydroxyl and nitrile precursors, followed by purification via column chromatography or recrystallization.

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, LC-MS for purity assessment, and HPLC to quantify impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Apply Design of Experiments (DOE) to test variables (e.g., temperature, catalyst type, reaction time).

- Monitor intermediate steps using TLC or in-situ FTIR to identify side reactions.

- Optimize purification via gradient elution in HPLC or solvent recrystallization .

- Compare yields with structurally similar compounds (e.g., tert-Butyl derivatives) to benchmark efficiency .

Q. What are the stability profiles of this compound under different experimental conditions?

- Methodological Answer :

- Conduct accelerated stability studies : Expose the compound to varying pH (2–12), temperatures (4°C to 60°C), and humidity levels (40–80% RH) for 1–6 months.

- Analyze degradation products via LC-MS and compare with analogs (e.g., 2-Amino-6-methylnicotinonitrile, which is stable under recommended storage) .

- Use Karl Fischer titration to assess hygroscopicity and recommend storage in desiccated environments .

Q. How should contradictory data regarding the toxicity of this compound be addressed in research?

- Methodological Answer :

- Replicate studies : Ensure consistency in exposure protocols (dose, duration) and purity standards (≥95% via HPLC) .

- Impurity profiling : Test for carcinogenic contaminants (e.g., nitrosamines) using GC-MS, as seen in related compounds with IARC/ACGIH carcinogenicity classifications .

- Comparative toxicology : Cross-reference with analogs (e.g., 6-Amino-5-nitropicolinonitrile) using in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) .

Data Contradiction and Reproducibility

Q. What strategies are recommended for resolving discrepancies in reported physicochemical properties of this compound?

- Methodological Answer :

- Standardize measurement protocols : Use differential scanning calorimetry (DSC) for melting point verification and dynamic vapor sorption (DVS) for hygroscopicity .

- Meta-analysis : Aggregate data from multiple studies (e.g., NIST Chemistry WebBook) and apply statistical outlier detection (e.g., Grubbs’ test) to identify systematic errors .

Experimental Design Considerations

Q. How can researchers mitigate risks when scaling up reactions involving this compound?

- Methodological Answer :

- Perform small-scale calorimetry (e.g., RC1e reaction calorimeter) to assess exothermicity and thermal runaway risks.

- Model solvent compatibility using Hansen solubility parameters to avoid incompatibilities noted in analogs (e.g., 2-Amino-6-methylnicotinonitrile’s reactivity with strong oxidizers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.